molecular formula C15H12BrNO2 B3249503 2-(3-Bromopropyl)benzo[de]isoquinoline-1,3-dione CAS No. 194719-56-7

2-(3-Bromopropyl)benzo[de]isoquinoline-1,3-dione

Cat. No.: B3249503
CAS No.: 194719-56-7
M. Wt: 318.16 g/mol
InChI Key: LCORWFHTBUGGCQ-UHFFFAOYSA-N
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Description

2-(3-Bromopropyl)benzo[de]isoquinoline-1,3-dione is a chemical compound belonging to the benzo[de]isoquinoline-1,3-dione family This compound is characterized by the presence of a bromopropyl group attached to the benzo[de]isoquinoline-1,3-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromopropyl)benzo[de]isoquinoline-1,3-dione typically involves the reaction of benzo[de]isoquinoline-1,3-dione with 3-bromopropyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, where the bromopropyl group is introduced to the benzo[de]isoquinoline-1,3-dione core.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromopropyl)benzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom in the bromopropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cyclization Reactions: The bromopropyl group can participate in intramolecular cyclization reactions to form cyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Scientific Research Applications

2-(3-Bromopropyl)benzo[de]isoquinoline-1,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Bromopropyl)benzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. The bromopropyl group can act as a reactive site for binding to biological macromolecules such as proteins or nucleic acids. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s electronic properties also enable it to participate in electron transfer processes, which can influence cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromopropyl)benzo[de]isoquinoline-1,3-dione is unique due to the presence of the bromopropyl group, which provides a versatile site for further chemical modifications. This allows for the synthesis of a wide range of derivatives with diverse properties and applications. Its ability to undergo various chemical reactions and its potential as a building block in organic synthesis make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-(3-bromopropyl)benzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO2/c16-8-3-9-17-14(18)11-6-1-4-10-5-2-7-12(13(10)11)15(17)19/h1-2,4-7H,3,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCORWFHTBUGGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

This compound was prepared according to GP-1 using benzo[de]isoquinoline-1,3-dione (1) and 1,2 dibromopropane (2a) The crude product was purified by flash column chromatography using EtOAc-hexane to provide 3a. 1H NMR (500 MHz, CDCl3) δ 8.62 (d, J=7.0 Hz 2H), 8.23 (d, J=8.0 Hz, 2H), 7.77 (t, J=7.5 Hz, 2H), 4.34 (t, J=7.5, 2H), 3.51 (t, J=7.0 Hz, 2H), 2.37-2.32 (m, 2H). MS (ES+) m/z 340 (M+Na)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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